molecular formula C14H16N2O B4520020 N-(2,6-dimethylquinolin-5-yl)propanamide

N-(2,6-dimethylquinolin-5-yl)propanamide

Cat. No.: B4520020
M. Wt: 228.29 g/mol
InChI Key: LSKNKFDXOJHSHN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-5-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and biological research. It is built around a quinoline core structure that is substituted with methyl groups at the 2 and 6 positions and a propanamide moiety at the 5 position . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities, making this specific propanamide derivative a valuable intermediate or target molecule for researchers . This compound is primarily For Research Use Only (RUO) and is intended for use in laboratory studies. It is strictly not for diagnostic, therapeutic, or personal use. Potential research applications for this and related quinoline derivatives, as explored in the scientific literature, include investigation as modulators of biological targets such as RORγt for immunology and inflammation research (e.g., psoriasis, rheumatoid arthritis) , and evaluation of antiproliferative properties in oncology research . The propanamide functional group is a common feature in many bioactive molecules and can contribute to a compound's pharmacokinetic profile and its ability to interact with enzymatic targets . Researchers utilize this compound to explore structure-activity relationships, develop novel synthetic routes, and screen for potential therapeutic effects in various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylquinolin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-4-13(17)16-14-9(2)5-8-12-11(14)7-6-10(3)15-12/h5-8H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKNKFDXOJHSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC2=C1C=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2,6 Dimethylquinolin 5 Yl Propanamide

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of N-(2,6-dimethylquinolin-5-yl)propanamide begins with the disconnection of the amide bond. This primary disconnection reveals two key precursors: 5-amino-2,6-dimethylquinoline and a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640). This approach simplifies the synthesis to the formation of the core quinoline (B57606) structure and a final acylation step.

The synthesis of the crucial intermediate, 5-amino-2,6-dimethylquinoline, can be envisioned through two main pathways:

Pathway A: Nitration and Reduction. This route commences with the commercially available 2,6-dimethylquinoline (B146794). nih.gov Nitration of 2,6-dimethylquinoline, typically with a mixture of nitric acid and sulfuric acid, would be followed by a reduction of the resulting nitro-intermediate to the desired 5-amino-2,6-dimethylquinoline. acs.org The regioselectivity of the nitration is a critical factor in this approach.

Pathway B: Construction of the Quinoline Ring. Alternatively, the quinoline ring system can be constructed with the amino or a precursor nitro group already in place. Classic quinoline syntheses such as the Skraup, Doebner-von Miller, or Friedländer reactions are instrumental here. organicreactions.orgwikipedia.orgwikipedia.org For instance, a Doebner-von Miller reaction could theoretically involve the condensation of 4-methyl-3-nitroaniline (B15663) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov Subsequent reduction of the nitro group would yield the target amine.

The selection of precursors is guided by commercial availability, cost, and the efficiency of the synthetic transformations. The choice between Pathway A and B would depend on the yields and regioselectivity of the nitration step versus the complexity and availability of the starting materials for the ring-forming reactions.

Table 1: Key Precursors for the Synthesis of this compound

PrecursorRole in Synthesis
2,6-DimethylquinolineStarting material for the formation of the 5-amino-substituted quinoline core.
5-Amino-2,6-dimethylquinolineImmediate precursor for the final N-acylation step.
Propanoyl chloride or Propanoic anhydrideAcylating agent for the introduction of the propanamide side chain.
4-Methyl-3-nitroanilinePotential starting material for the Doebner-von Miller quinoline synthesis.

Optimized Synthetic Pathways for this compound Synthesis

The synthesis of this compound can be optimized by focusing on reaction conditions, catalysts, and environmentally benign approaches. The final step, the N-acylation of 5-amino-2,6-dimethylquinoline, is a well-established transformation. Typically, this reaction is carried out by treating the amine with propanoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. chemguide.co.uk Alternatively, propanoic anhydride can be used as the acylating agent.

Novel Reaction Conditions and Catalyst Systems

Recent advancements in organic synthesis offer a range of catalysts and conditions that can be applied to the synthesis of the quinoline core, potentially leading to higher yields and milder reaction conditions compared to classical methods. mdpi.comorganic-chemistry.org

For the construction of the quinoline ring, Lewis acids, Brønsted acids, and metal catalysts have been shown to be effective. eurekaselect.comwikipedia.org For example, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, can be catalyzed by various agents including iodine, p-toluenesulfonic acid, and neodymium(III) nitrate. wikipedia.orgorganic-chemistry.orgiipseries.org

In the context of the final acylation step, while typically straightforward, challenging substrates or the need for highly pure products can necessitate the use of coupling agents. For the N-acylation of unprotected amino acids, reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) have been used effectively. nih.gov Such methods could be adapted for the acylation of 5-amino-2,6-dimethylquinoline if standard methods prove inefficient.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. researchgate.netnih.govbenthamdirect.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Several green strategies could be incorporated into the synthesis of this compound:

Solvent-free reactions: The Friedländer synthesis has been successfully carried out under solvent-free conditions, often assisted by microwave irradiation, which can significantly reduce reaction times and energy consumption. organic-chemistry.orgbenthamdirect.com

Use of greener solvents: Water, ethanol, and ionic liquids have been explored as environmentally benign solvents for quinoline synthesis. tandfonline.comijpsjournal.com

Catalysis: The use of reusable solid acid catalysts or biocatalysts can reduce waste and the need for hazardous reagents. researchgate.nettandfonline.com For instance, formic acid has been used as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com Microwave-assisted synthesis (MAS) has also emerged as a powerful tool, accelerating reactions and often improving yields. ijpsjournal.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Quinoline Synthesis

FeatureConventional Methods (e.g., Skraup, Doebner-von Miller)Green Chemistry Approaches
Reagents Often require harsh acids (e.g., sulfuric acid) and toxic oxidizing agents. wikipedia.orgnih.govUse of milder catalysts, water, or biodegradable solvents. nih.govtandfonline.com
Energy Typically require high temperatures and long reaction times. researchgate.netMicrowave or ultrasound irradiation can reduce energy consumption and reaction times. benthamdirect.comijpsjournal.com
Waste Can generate significant amounts of hazardous waste. researchgate.netAim to minimize waste through higher atom economy and catalyst recycling. benthamdirect.com
Environmental Impact Higher potential for environmental pollution. researchgate.netReduced environmental footprint due to the use of safer substances and processes. nih.gov

Preparation of this compound Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. These modifications can be introduced at several positions on the molecule.

Design Principles for Derivative Synthesis

The design of derivatives would logically focus on three main areas of the molecule:

The Acyl Chain: The propanamide side chain can be readily modified by using different acylating agents. This could involve varying the chain length, introducing branching, or incorporating cyclic structures. For example, using benzoyl chloride would yield the corresponding benzamide (B126) derivative.

The Quinoline Core (Positions other than 2, 5, and 6): The quinoline ring offers several positions for further functionalization. Electrophilic aromatic substitution reactions could be employed to introduce substituents such as halogens, nitro groups, or sulfonic acid groups. The directing effects of the existing methyl and amino/amido groups would influence the position of substitution. iipseries.org

The Methyl Groups (Positions 2 and 6): While more challenging, modification of the methyl groups could be achieved through radical halogenation followed by nucleophilic substitution, or through oxidation to carboxylic acids, which can then be further derivatized.

The synthesis of such derivatives would follow similar synthetic logic, starting with appropriately substituted precursors or by applying post-synthesis modification reactions to the parent molecule.

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral. However, stereocenters can be introduced in its derivatives, necessitating stereoselective synthetic methods.

Chiral Acyl Chains: If a chiral center is desired in the side chain, a chiral acylating agent can be used. For instance, the acylation of 5-amino-2,6-dimethylquinoline with (S)-2-chloropropanoyl chloride would yield a diastereomeric mixture if the resulting product has another stereocenter, or a single enantiomer if it's the only one. Kinetic resolution of a racemic acylating agent could also be a viable strategy.

Chirality on the Quinoline Ring: While less common for aromatic quinolines, if the pyridine ring were to be reduced to a tetrahydroquinoline, stereocenters would be created at positions 2 and/or 4. Asymmetric reduction of the quinoline ring or the use of chiral catalysts in the quinoline synthesis (for example, in a Povarov reaction) could lead to the formation of specific stereoisomers. rsc.org

The development of stereoselective routes would be highly dependent on the specific structural features of the desired chiral derivative and would likely require bespoke synthetic planning and the use of modern asymmetric synthesis techniques.

Purification and Isolation Techniques for this compound and Its Derivatives

The effective purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The literature on closely related quinoline and amide compounds indicates that standard chromatographic and crystallization techniques are the predominant methods employed for achieving high purity. While specific protocols for this compound are not extensively detailed in publicly available research, the purification strategies for analogous structures provide a robust framework.

Following the synthesis, which typically involves the acylation of a precursor like 2,6-dimethylquinolin-5-amine, the crude product is often subjected to an initial workup. This can involve extraction and washing with acidic and basic aqueous solutions to remove residual reagents. For instance, in the synthesis of related N-aryl propanamides, the reaction mixture is often treated with washes of diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine to partition and remove impurities. mdpi.com

Column Chromatography

Column chromatography is a frequently utilized technique for the purification of quinoline amides. Silica (B1680970) gel is the most common stationary phase due to its efficacy in separating compounds with varying polarities. The choice of eluent (mobile phase) is crucial for successful separation.

For quinoline-based amides, a variety of solvent systems are employed, typically consisting of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or acetone. The polarity of the eluent is often gradually increased to first elute non-polar impurities and then the desired amide product. In the purification of a similar compound, 2-quinolinecarboxamide, solvent systems such as petroleum ether/acetone were explored to achieve separation on a silica gel column. reddit.com For other complex amide derivatives, purification by column chromatography is a standard final step to yield the pure compound.

Key Parameters in Chromatographic Purification:

ParameterTypical Value/SolventPurpose
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Adsorbent for separation based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient; Dichloromethane/Methanol gradient; Petroleum Ether/Acetone mixtures reddit.comTo selectively move compounds through the column.
Monitoring Thin-Layer Chromatography (TLC) with UV detectionTo track the progress of the separation and identify fractions containing the product.

Recrystallization

Recrystallization is another cornerstone technique for purifying solid amide compounds, including derivatives of quinoline. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically. Common solvents for recrystallizing quinoline derivatives include ethanol, acetone, or mixtures such as ethanol/water or acetone/water. For example, related N-acyl-nitro-quinolin-2-one derivatives have been successfully recrystallized from an acetone/water mixture.

Common Recrystallization Solvents for Amide Derivatives:

Solvent/SystemCompound TypeReference
Acetone/WaterN-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide
Ethanol3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid
Hexane2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide

The successful isolation and purification of this compound and its derivatives, therefore, rely on a systematic application of these chromatographic and recrystallization techniques. The specific conditions, such as the eluent ratio for chromatography or the choice of solvent for recrystallization, would be optimized based on the specific properties of the derivative being purified. The purity of the final product is typically confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Advanced Spectroscopic and Structural Characterization of N 2,6 Dimethylquinolin 5 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural ElucidationThis technique is fundamental for determining the carbon-hydrogen framework of a molecule.

High-Resolution 1D and 2D NMR TechniquesOne-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment, connectivity, and number of different types of protons and carbons. For N-(2,6-dimethylquinolin-5-yl)propanamide, one would expect to see distinct signals for the methyl groups on the quinoline (B57606) ring, the protons of the quinoline core, and the protons of the propanamide side chain.

Two-dimensional (2D) NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish correlations between adjacent protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which is crucial for connecting the propanamide group to the quinoline ring at the correct position (N-5).

Vibrational Spectroscopy (IR, Raman) for Functional Group AnalysisInfrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule's bonds. For the target compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch and C=O stretch (Amide I band) of the amide group, as well as C-H and C=C/C=N stretching vibrations from the aromatic quinoline ring and alkyl groups.docbrown.infoFor a secondary amide, the N-H stretching vibration typically appears as a single sharp band around 3300 cm⁻¹. The C=O stretching absorption for amides is very strong and usually found in the 1630-1680 cm⁻¹ region.docbrown.infoRaman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system.

Without access to published experimental results for this compound, any further discussion would be speculative and would violate the strict requirement to focus solely on the specified compound.

Advanced Spectroscopic Methods for Mechanistic Insights

The static picture provided by standard spectroscopic characterization can be expanded by employing advanced techniques to understand the dynamic behavior and reactivity of this compound. These methods can probe subtle electronic effects, conformational changes, and potential intermolecular interactions, which are crucial for understanding its chemical properties and potential applications.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

While 1D NMR provides fundamental structural information, 2D-NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in a complex aromatic system like a substituted quinoline.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons. For instance, it would definitively link the ethyl protons of the propanamide side chain and map out the connectivity of the protons on the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on the already assigned proton spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

The following data is predictive and illustrative, based on the analysis of substituted quinolines and N-aryl amides.

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
2-CH₃~2.6~24.5C-2, C-3
6-CH₃~2.5~21.0C-5, C-6, C-7
H-3~7.2~122.0C-2, C-4, C-4a
H-4~8.4~145.0C-2, C-5, C-8a
H-7~7.5~128.0C-5, C-6, C-8a
H-8~7.8~126.0C-4a, C-6, C-8a
NH~9.5N/AC-5, C=O
C=ON/A~173.0N/A
-CH₂-~2.4 (quartet)~29.0C=O, -CH₃ (ethyl)
-CH₃ (ethyl)~1.2 (triplet)~9.5-CH₂-

Advanced Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Beyond this, tandem mass spectrometry (MS/MS) offers profound mechanistic insights into the molecule's stability and fragmentation pathways. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group of the propanamide side chain.

McLafferty-type rearrangement: If applicable, this could provide information about the spatial arrangement of the side chain.

Cleavage of the amide bond: This would result in the formation of a 2,6-dimethylquinolin-5-aminium ion, providing clear evidence of the substituent's identity and location. The fragmentation of the quinoline ring itself can also occur, often through the loss of HCN or methyl radicals. researchgate.net

Interactive Table: Predicted Key Mass Spectrometry Fragments

This table illustrates expected fragmentation patterns under electron impact or collision-induced dissociation.

m/z (mass-to-charge ratio) Proposed Fragment Structure Significance
228[M]⁺ (Molecular Ion)Confirms molecular weight
171[M - C₃H₅NO]⁺Loss of the propanamide group, leaving the 2,6-dimethylquinolin-5-yl cation
170[M - C₂H₅CO]⁺Cleavage of the N-C bond of the amide, yielding the 2,6-dimethyl-5-aminoquinoline radical cation
156[171 - CH₃]⁺Loss of a methyl group from the quinoline core
57[C₂H₅CO]⁺Acylium ion from the propanamide side chain

Computational Spectroscopy

In conjunction with experimental methods, computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide a deeper mechanistic understanding. arabjchem.orgproquest.com

DFT Calculations: These can be used to predict NMR and vibrational (IR, Raman) spectra. researchgate.net Comparing the calculated spectra with experimental data helps to confirm the proposed structure and can aid in the assignment of complex spectral features. mdpi.com

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic properties and reactivity of the molecule. The energy gap between the HOMO and LUMO can be correlated with the molecule's electronic transitions observed in UV-Vis spectroscopy. mdpi.comuantwerpen.be

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and hyperconjugative interactions within the molecule, offering a quantitative view of the electronic communication between the propanamide substituent and the quinoline ring system. arabjchem.org

These advanced spectroscopic and computational approaches, when used in concert, provide a powerful toolkit for the comprehensive characterization of this compound, moving beyond simple structural confirmation to a detailed understanding of its electronic properties and mechanistic behavior.

Computational Chemistry and Molecular Modeling of N 2,6 Dimethylquinolin 5 Yl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic properties. nih.govdntb.gov.ua These calculations can determine the distribution of electrons and predict regions of reactivity.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic), while the LUMO is the orbital that is most likely to accept an electron (electrophilic).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small energy gap indicates higher reactivity and lower kinetic stability. bohrium.com This analysis is crucial for understanding potential charge transfer interactions within the molecule or with other molecules. bohrium.com

Table 1: Hypothetical HOMO-LUMO Analysis Data This table is for illustrative purposes only, as specific data for N-(2,6-dimethylquinolin-5-yl)propanamide is not available.

Parameter Energy (eV) Description
EHOMO Value not available Energy of the Highest Occupied Molecular Orbital
ELUMO Value not available Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) Value not available ELUMO - EHOMO; indicates chemical reactivity

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. Green areas are neutral. MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. By mapping the potential energy as a function of bond rotations, an energy landscape can be generated. The minima on this landscape correspond to stable or metastable conformers. Understanding the preferred conformation of this compound is essential, as the three-dimensional shape of a molecule dictates its ability to fit into the binding site of a biological target.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scirp.orgnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

Ligand-Target Binding Prediction and Scoring

Docking algorithms place the ligand in various orientations and conformations within the receptor's binding site and calculate a "docking score" for each pose. This score is an estimation of the binding affinity, representing the strength of the interaction between the ligand and the target. Lower (more negative) scores generally indicate a more favorable binding interaction. nih.gov These studies can help prioritize compounds for experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Scoring This table is hypothetical. A real study would specify the biological target (e.g., a specific kinase or enzyme) and the scoring function used.

Compound Target Protein Docking Score (kcal/mol) Predicted Binding Affinity
This compound Target Not Specified Value not available Value not available
Reference Inhibitor Target Not Specified Value not available Value not available

Binding Site Characterization

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues of the protein's binding site. This characterization identifies key interactions such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

Pi-pi stacking or cation-pi interactions: Common with aromatic rings like the quinoline (B57606) system.

Analysis of these interactions helps to explain why a ligand binds to a specific target and can guide the rational design of more potent and selective derivatives. nih.gov For example, studies on other quinoline derivatives have identified key interactions with the hinge region of kinases or the cofactor-binding site of enzymes like lactate (B86563) dehydrogenase. scirp.orgmdpi.com

Molecular Dynamics Simulations to Explore Dynamic Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique has become highly relevant for the detailed characterization of biomolecular systems, allowing researchers to predict and understand the dynamic behavior of molecules like this compound in various environments, such as in an aqueous solution. mdpi.comarabjchem.org

MD simulations provide valuable information on the conformational flexibility of the molecule, its stability, and its interactions with surrounding molecules, such as water or biological macromolecules. mdpi.com The simulation begins with an initial structure of the molecule, and the forces acting on each atom are calculated using a specific force field (e.g., AMBER, GROMOS). utupub.fi These forces are then used to calculate the acceleration of each atom, and by integrating Newton's equations of motion, the positions and velocities of the atoms are updated over a series of small time steps, effectively simulating the molecule's dynamic trajectory. utupub.fi

For quinoline derivatives, MD simulations have been employed to investigate their stability and interactions in water. arabjchem.org By calculating interaction energies and radial distribution functions (RDFs), researchers can determine how modifications to the quinoline scaffold, such as the addition of methyl or other functional groups, affect interactions with solvent molecules. arabjchem.org These simulations can reveal, for instance, that specific substitutions on the quinoline ring lead to improved interactions with water, which is a critical factor for bioavailability. arabjchem.org The insights gained from MD simulations are crucial for understanding how this compound and its analogs might behave in a biological context, complementing experimental data and helping to optimize their design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). pensoft.netresearchgate.net These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for rationally designing new molecules with desired characteristics without the immediate need for synthesis and testing. researchgate.net

For derivatives of this compound, QSAR and QSPR models can be developed to predict various endpoints, from biological activities like anticancer or diuretic effects to properties like lipophilicity (logP). researchgate.netresearchgate.net The process involves generating a dataset of related quinoline compounds with known activities or properties and then calculating a wide range of molecular descriptors for each compound. uran.ua Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that quantitatively links the descriptors to the observed outcome. uran.ua

The foundation of a robust QSAR/QSPR model lies in the careful selection of molecular descriptors and rigorous validation of the resulting mathematical equation.

Descriptor Selection: Descriptors are numerical values that describe the physicochemical and structural properties of a molecule. They can be categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of structural fragments). researchgate.net

3D Descriptors: Require the 3D coordinates of the atoms (e.g., molecular volume, surface area, dipole moment, and other spatial properties). uran.ua

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties (e.g., energy of the highest occupied molecular orbital (HOMO), energy of the lowest unoccupied molecular orbital (LUMO), and hydration energy). researchgate.net

For quinoline derivatives, studies have shown that diuretic activity, for example, is influenced by a combination of geometric, electronic, and lipophilicity descriptors. uran.ua QSAR analyses have revealed that properties such as logP, dipole moment, molecular volume, surface area, polarization, and various energy descriptors are often significant in determining biological activity. pensoft.netresearchgate.net

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Quinoline Derivatives

Descriptor Category Example Descriptors Description
Constitutional (1D) Molecular Weight The sum of the atomic weights of all atoms in a molecule.
Topological (2D) Connectivity Indices (χ) Describe the branching and connectivity of the molecular skeleton.
Geometric (3D) Molecular Volume The volume occupied by the molecule.
Surface Area The total surface area of the molecule.
Electronic (Quantum) Dipole Moment A measure of the separation of positive and negative charges in a molecule.
HOMO/LUMO Energy Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.
Hydration Energy The energy released when a molecule is dissolved in water.
Physicochemical LogP (Lipophilicity) The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Model Validation: Once a model is built, it must be validated to ensure its statistical significance and predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: The robustness of the model is tested using the same dataset on which it was trained. A common method is Leave-One-Out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value indicates good internal predictive ability. ijper.org

External Validation: The model's ability to predict the activity of new, unused compounds is assessed. The initial dataset is split into a training set (to build the model) and a test set (to validate it). pensoft.net The model's predictions for the test set are compared to the experimental values to calculate the predictive r² (r²_pred).

Y-Randomization: This test confirms that the model is not a result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the resulting models have very low r² and q² values, it confirms the robustness of the original model. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the goodness-of-fit of the model to the training data. > 0.6
Cross-validated R-squared Measures the internal predictive ability of the model. > 0.5
F-statistic F A statistical test of the overall significance of the regression model. High value
Predictive R-squared r²_pred Measures the external predictive power on a test set of compounds. > 0.5

The ultimate goal of QSAR/QSPR modeling is to guide the synthesis of new molecules with improved activity or properties. A validated model serves as a predictive tool for the in silico screening of virtual compounds before committing resources to their synthesis and testing. pensoft.net

By analyzing the QSAR equation, chemists can identify which structural features and physicochemical properties are either beneficial or detrimental to the desired outcome. For instance, a QSAR model for quinoline derivatives might reveal that their antioxidant activity increases with lower lipophilicity and molecular volume but with a higher dipole moment. pensoft.net Similarly, a model for diuretic activity might show that activity increases with higher logP and dipole moment, and lower molecular volume and surface area. researchgate.neturan.ua

This knowledge allows for targeted modifications to the lead structure, this compound. For example, different substituents could be virtually added to the quinoline ring or propanamide side chain. The descriptors for these new virtual derivatives would then be calculated, and their activity or property predicted using the established QSAR/QSPR model. This process enables the prioritization of candidate molecules that are predicted to have the highest activity, thereby streamlining the drug design and discovery process. researchgate.net

Despite a comprehensive search for preclinical biological and pharmacological data on the chemical compound this compound, no publicly available scientific literature or research findings corresponding to the specific inquiries were identified.

Extensive searches were conducted to locate information regarding the in vitro studies on molecular targets and pathways of this compound. These searches aimed to uncover data on its enzyme inhibition kinetics and mechanism, receptor binding assays, and ligand-receptor interactions. Additionally, efforts were made to find information on its performance in cell-based functional assays, such as those examining signal transduction and gene expression.

Further investigation was carried out to identify studies involving defined cellular models for mechanistic insights into the activity of this compound. This included searching for its use in phenotypic screening in disease-relevant cell lines for mechanistic, non-therapeutic research, as well as its inclusion in any high-throughput screening methodologies.

The exhaustive search did not yield any specific data, research findings, or publications related to the preclinical biological and pharmacological investigations of this compound. Consequently, the requested detailed article with data tables and specific research findings cannot be generated. There is no information available in the public domain to populate the outlined sections and subsections.

An article on the preclinical biological and pharmacological investigations of this compound, as outlined in the provided structure, cannot be generated at this time. A thorough search of scientific literature and databases has revealed no specific preclinical in vivo studies, explorations of biochemical pathways, identification of in vivo biomarkers, or structure-activity relationship (SAR) studies for this compound or its derivatives.

The requested sections and subsections require detailed experimental data and research findings that are not available in the public domain for this particular compound. Generating content for the specified outline would necessitate fabricating data, which would be scientifically inaccurate and misleading.

Therefore, in the absence of any published research on the preclinical profile of this compound, it is not possible to provide a factually accurate and informative article that adheres to the strict confines of the requested outline.

Preclinical Pharmacokinetic and Metabolic Profile of N 2,6 Dimethylquinolin 5 Yl Propanamide

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. For quinoline (B57606) derivatives, metabolic stability can be variable and is highly dependent on the specific substitutions on the quinoline ring system.

Studies on various quinoline derivatives have demonstrated that they are often substrates for cytochrome P450 (CYP) enzymes. For instance, research on a group of quinoline 3-carboxamide derivatives revealed that their metabolism is mediated by CYP enzymes. nih.govlu.se The microsomal clearance was generally low but was influenced by the nature of the substituents. For example, replacing a methyl group with an ethyl group at the carboxamide position was found to enhance clearance. nih.govlu.se

In a study of another quinoline derivative, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, significant cross-species differences in metabolic rates were observed when incubated with mouse and monkey liver S9 microsomes. nih.gov This highlights the importance of evaluating metabolic stability across multiple preclinical species to get a better prediction of human pharmacokinetics.

The stability of a compound in these in vitro systems is often presented as the percentage of the parent compound remaining over time or as the intrinsic clearance (CLint).

Table 1: Illustrative Metabolic Stability Data for Related Quinoline Derivatives This table presents hypothetical data based on findings for other quinoline compounds to illustrate how results for N-(2,6-dimethylquinolin-5-yl)propanamide might be presented.

Test System Species Incubation Time (min) % Parent Compound Remaining (Hypothetical) Intrinsic Clearance (µL/min/mg protein) (Hypothetical)
Liver Microsomes Rat 60 65 15
Liver Microsomes Mouse 60 50 25
Liver Microsomes Dog 60 80 8
Liver Microsomes Monkey 60 75 10
Liver Microsomes Human 60 70 12
Hepatocytes Rat 120 55 20

Identification and Characterization of Metabolites (Preclinical Species)

The biotransformation of quinoline derivatives typically involves Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, hydroxylation, and dealkylation, are primarily catalyzed by CYP enzymes. The resulting metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion.

For quinoline 3-carboxamide derivatives, common metabolic pathways include hydroxylation and dealkylation, with quantitative differences observed across species. nih.gov In the case of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, metabolism in mouse and monkey liver microsomes led to N-demethylation and oxidation to form various metabolites. nih.gov

Given the structure of this compound, potential metabolic pathways in preclinical species could include:

Hydroxylation of the dimethylquinoline core.

N-dealkylation of the propanamide side chain.

Oxidation of the methyl groups on the quinoline ring.

Table 2: Potential Metabolites of this compound in Preclinical Species (Hypothetical) This table lists plausible metabolites based on the metabolism of similar compounds.

Metabolite ID (Hypothetical) Proposed Structure Metabolic Reaction
M1 N-(2-methyl-6-(hydroxymethyl)quinolin-5-yl)propanamide Hydroxylation of a methyl group
M2 N-(2,6-dimethylquinolin-5-yl)acetamide N-deethylation of the propanamide side chain
M3 N-(2,6-dimethyl-x-hydroxyquinolin-5-yl)propanamide Aromatic hydroxylation on the quinoline ring

Enzyme Induction and Inhibition Studies In Vitro

Quinoline-containing compounds have the potential to inhibit or induce the activity of drug-metabolizing enzymes, particularly CYPs. Such interactions can lead to clinically significant drug-drug interactions. In vitro assays using human liver microsomes or hepatocytes are employed to assess the inhibitory (IC50 values) and inductive potential of a new chemical entity.

While no specific data exists for this compound, studies on other heterocyclic compounds show that they can be potent inhibitors of specific CYP isoforms. For example, some quinoline derivatives might show inhibitory activity against CYP3A4 or CYP2D6, two of the major drug-metabolizing enzymes in humans. The potential for CYP inhibition is an important parameter to evaluate during preclinical development.

Table 3: Illustrative Data on In Vitro CYP Inhibition (IC50, µM) (Hypothetical) This table provides a hypothetical representation of potential CYP inhibition data.

CYP Isoform This compound IC50 (µM) (Hypothetical)
CYP1A2 > 50
CYP2C9 25
CYP2C19 > 50
CYP2D6 15

Absorption and Distribution Studies in Animal Models

Following absorption, a drug distributes into various tissues and organs. The extent of tissue distribution is a key factor influencing a drug's efficacy and potential toxicity. For quinoline derivatives, tissue distribution can be widespread. For instance, a study on a novel ALK5 inhibitor with a quinoline-like core showed that after oral administration, the compound was readily distributed to the liver, kidneys, and lungs. evitachem.com The physicochemical properties of this compound, such as its lipophilicity and pKa, would be expected to play a significant role in its tissue penetration.

The binding of a drug to plasma proteins, primarily albumin, can significantly affect its pharmacokinetic profile, as generally only the unbound fraction is available to exert pharmacological effects and to be metabolized and excreted. Many quinoline derivatives exhibit moderate to high plasma protein binding. sciforschenonline.org The degree of binding can influence the volume of distribution and clearance of a compound. The assessment of plasma protein binding is typically conducted across different species to identify any potential species-specific differences.

Table 4: Illustrative Plasma Protein Binding Data (Hypothetical) This table shows hypothetical plasma protein binding percentages for the compound.

Species Plasma Protein Binding (%) (Hypothetical)
Mouse 92
Rat 90
Dog 95
Monkey 94

In Silico Prediction of ADMET Properties

In the absence of experimental data, computational (in silico) models are valuable tools for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. sciforschenonline.orgresearchgate.netbenthamdirect.comnih.govresearchgate.net These models use the chemical structure of a molecule to estimate various pharmacokinetic parameters. For this compound, in silico predictions could provide insights into its potential for oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity or other toxicities.

Table 5: Illustrative In Silico ADMET Predictions (Hypothetical) This table presents a hypothetical summary of in silico ADMET predictions.

ADMET Parameter Predicted Value (Hypothetical) Interpretation
Human Intestinal Absorption High Likely well-absorbed after oral administration
Caco-2 Permeability Moderate to High Good potential for intestinal absorption
Blood-Brain Barrier Penetration Low Unlikely to have significant central nervous system effects
CYP2D6 Inhibition Probable Potential for drug-drug interactions with CYP2D6 substrates
Hepatotoxicity Low to Moderate Risk Further investigation into liver safety would be warranted

Mechanistic Toxicology Studies in Preclinical Models

Cellular Cytotoxicity and Viability Assays (Mechanistic Focus)

The initial step in assessing the toxicity of a new compound is to determine its effect on cell viability. Cytotoxicity assays measure the degree to which a substance can cause damage to cells. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and neutral red uptake (NRU) assays. These tests would quantify the concentration at which N-(2,6-dimethylquinolin-5-yl)propanamide induces cell death, providing a preliminary indication of its toxic potential.

Should cytotoxicity be observed, further investigation into the mechanism of cell death is crucial. The primary pathways of cell death are apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy (a cellular degradation process). Distinguishing between these pathways can be achieved through various molecular assays. For instance, apoptosis can be detected by measuring the activity of caspases, a family of proteases central to this process. Necrosis is often characterized by the loss of cell membrane integrity, which can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. Understanding the predominant cell death pathway can provide insights into the compound's mechanism of action.

Genotoxicity Assessments In Vitro (e.g., DNA Damage, Chromosomal Aberrations)

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA and chromosomes) within a cell. Such damage can potentially lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is typically performed to assess this risk. These include the Ames test for gene mutations in bacteria, and in mammalian cells, the micronucleus test for chromosomal damage and the comet assay for DNA strand breaks. A positive result in these assays would classify this compound as a genotoxin, warranting significant concern and further investigation.

Organ-Specific Toxicity Mechanisms in Cellular or Ex Vivo Models

Compounds can exhibit toxicity towards specific organs. In vitro models using cell lines derived from different organs or ex vivo organ slices can help identify potential target organs and elucidate the mechanisms involved.

The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury. The potential hepatotoxicity of this compound would be investigated using primary hepatocytes or liver-derived cell lines like HepG2. Key mechanisms of drug-induced liver injury include the formation of reactive metabolites that can bind to cellular proteins and cause oxidative stress. The toxicity of related compounds, such as 2,6-dimethylphenol, has been linked to its metabolism to a reactive quinone methide intermediate that can lead to hepatic protein adduction and liver damage. Similar metabolic activation pathways would be a focus of investigation for this compound.

Cardiotoxicity is another critical concern in drug development. In vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to screen for potential cardiac liabilities. These assays can detect adverse effects on cardiac ion channels, which can lead to arrhythmias. For this compound, its effect on key cardiac ion channels, such as hERG (human Ether-à-go-go-Related Gene), would be a primary focus to assess its pro-arrhythmic potential.

In Silico Toxicology Prediction and Cheminformatics Approaches

In the absence of experimental data, computational methods can provide initial predictions of a compound's toxicological profile. Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of a compound to predict its biological activity, including toxicity. These models are built on data from a large number of previously tested chemicals. For this compound, various in silico tools could be used to predict its potential for mutagenicity, carcinogenicity, and organ-specific toxicities. While these predictions are not a substitute for experimental testing, they can help prioritize which toxicological endpoints to investigate further.

Analytical Method Development and Validation for N 2,6 Dimethylquinolin 5 Yl Propanamide

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are central to the analytical workflow for N-(2,6-dimethylquinolin-5-yl)propanamide, offering high-resolution separation for both purity determination and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A validated HPLC method can effectively separate the main compound from its impurities and degradation products.

For quinoline (B57606) derivatives, reversed-phase HPLC is often the method of choice. A typical HPLC system for the analysis of a compound similar to this compound might consist of a C18 column with a gradient elution. The mobile phase could be a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile nih.gov. The gradient would be optimized to ensure adequate separation of all relevant peaks within a reasonable run time nih.gov. UV detection is commonly employed for quinoline-containing compounds due to their chromophoric nature. The detection wavelength would be selected based on the UV spectrum of this compound to achieve maximum sensitivity.

Table 1: Illustrative HPLC Method Parameters for a Quinoline Derivative

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While many quinoline derivatives can be analyzed by GC, the applicability to this compound would depend on its volatility and thermal stability. If the compound is sufficiently stable, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be developed.

A hypothetical GC method would involve a capillary column, such as a DB-5ms, with helium as the carrier gas. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the quantification of low levels of this compound in complex matrices, such as biological fluids.

An LC-MS/MS method would typically involve an electrospray ionization (ESI) source operated in positive ion mode, as quinoline derivatives are often basic and readily form protonated molecules. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

Spectrophotometric and Other Optical Methods

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound in bulk drug or simple formulations, provided there are no interfering substances that absorb at the same wavelength. The method would involve dissolving a known amount of the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve would be prepared using standard solutions of the compound to determine the concentration of the unknown sample.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ)

Validation of the analytical method is essential to demonstrate its suitability for the intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters pharmaguideline.comamsbiopharma.comich.org:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2%
LOD Signal-to-Noise Ratio of 3:1

| LOQ | Signal-to-Noise Ratio of 10:1 |

Bioanalytical Method Development for Preclinical Sample Analysis

For preclinical studies, a sensitive and selective bioanalytical method is required to quantify this compound in biological matrices like plasma, urine, or tissue homogenates. LC-MS/MS is the gold standard for such applications due to its high sensitivity and specificity.

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatography: The chromatographic conditions are optimized to achieve a short run time while ensuring good peak shape and separation from endogenous interferences.

Mass Spectrometry: The MS parameters, including ionization source conditions and MRM transitions, are optimized to maximize the signal intensity for the analyte and the internal standard.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation includes assessments of selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, precision, and stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile

Emerging Research Directions and Future Perspectives for N 2,6 Dimethylquinolin 5 Yl Propanamide

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of N-(2,6-dimethylquinolin-5-yl)propanamide is foundational to any further investigation. While traditional methods for quinoline (B57606) and amide synthesis are well-established, future research must prioritize the development of novel and sustainable synthetic strategies.

Detailed Research Findings: Currently, specific synthetic routes for this compound are not detailed in publicly available literature. However, its synthesis can be conceptually approached through established reactions. The quinoline core, 2,6-dimethylquinoline (B146794), could be synthesized via classic methods like the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. rsc.org Following the formation of the quinoline ring system and subsequent amination at the 5-position, the final step would be an amide bond formation with propanoyl chloride or propanoic acid using a suitable coupling agent.

Future research should focus on improving this hypothetical pathway by incorporating principles of green and sustainable chemistry. ucl.ac.uk Traditional amide synthesis often relies on stoichiometric activating agents that generate significant waste. ucl.ac.ukrsc.org Modern approaches that could be explored include:

Biocatalytic Amidation: The use of enzymes, such as amide bond synthetases, could offer a highly selective and environmentally benign alternative to chemical coupling agents, operating under mild aqueous conditions. rsc.orgrsc.org

Photocatalytic Methods: Recent advancements have shown that covalent organic frameworks (COFs) can act as photocatalysts for amide synthesis directly from alcohols, reducing the need for harsh conditions and metal catalysts. dst.gov.in

Flow Chemistry: Implementing the synthetic sequence in a continuous flow reactor could improve reaction efficiency, safety, and scalability, while minimizing solvent usage and reaction time. rsc.org

Green Solvents: Replacing conventional organic solvents with greener alternatives like water or bio-based solvents would significantly reduce the environmental impact of the synthesis. ucl.ac.uk

Table 1: Comparison of Hypothetical Synthetic Approaches

Feature Traditional Route (e.g., Doebner-von Miller & Amide Coupling) Potential Sustainable Route
Key Steps High-temperature cyclization; Use of stoichiometric chemical coupling agents (e.g., EDC, HATU). ucl.ac.uk Biocatalytic or photocatalytic amide formation; Flow chemistry conditions. rsc.orgrsc.orgdst.gov.in
Solvents Often requires chlorinated or polar aprotic solvents. ucl.ac.uk Water or recyclable ionic liquids. acs.org
Byproducts Generates significant stoichiometric waste from coupling agents. rsc.org Primarily water.
Efficiency Can suffer from harsh conditions and multi-step workups. rsc.org Potentially higher yields, shorter reaction times, and easier product isolation. dst.gov.in
Sustainability Low atom economy, high Process Mass Intensity (PMI). High atom economy, low PMI, improved safety profile. acs.org

Advanced Computational Approaches for Deeper Mechanistic Understanding

Before committing to extensive laboratory work, advanced computational chemistry can provide invaluable insights into the properties and potential bioactivities of this compound. eurofinsdiscovery.comnuchemsciences.comcatapult.org.uk These in silico methods accelerate the drug discovery process by prioritizing experimental efforts and providing a deeper mechanistic understanding. pitt.educhemaxon.com

Detailed Research Findings: Computational studies are essential for building a foundational understanding of a novel compound. For this compound, a variety of computational tools can be applied:

Molecular Docking: This technique can be used to predict how the compound might bind to the active sites of various known protein targets. nih.gov By screening it against a library of protein structures, particularly those known to bind other quinoline derivatives (e.g., kinases, reverse transcriptase), researchers can generate hypotheses about its potential biological targets. tubitak.gov.trresearchgate.netnih.gov The docking score and predicted binding interactions can help rank potential targets for subsequent experimental validation. nih.govresearchgate.net

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, conformational preferences, and reactivity. This information is crucial for understanding its intrinsic chemical properties and potential metabolic liabilities.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. researchgate.net Early prediction of poor pharmacokinetic properties or potential toxicity can save significant resources by deprioritizing compounds that are unlikely to succeed in later stages of development.

Table 2: Potential Computational Studies for this compound

Computational Method Objective Potential Insights
Molecular Docking Predict binding affinity and mode to protein targets. nih.gov Identification of likely biological targets; understanding key protein-ligand interactions.
Pharmacophore Modeling Identify essential structural features for biological activity. Guide the design of more potent analogs.
Quantum Mechanics (DFT) Analyze electronic properties and molecular geometry. Understand chemical reactivity, stability, and spectroscopic properties.
ADMET Profiling Predict pharmacokinetic and toxicity properties. researchgate.net Early assessment of drug-likeness and potential safety issues.
Virtual Screening Screen large compound libraries against a potential target. nuchemsciences.com Identify additional novel scaffolds with similar predicted activity.

Identification of New Biological Targets and Pathways

A critical step in characterizing this compound is to identify its biological targets and the pathways it modulates. Given the novelty of the compound, an unbiased, systematic approach is warranted.

Detailed Research Findings: The discovery of a new molecule's biological function typically begins with broad screening to generate initial "hits." The process can be broken down into several stages:

Phenotypic Screening: The compound would first be tested in a battery of cell-based assays representing various disease states (e.g., cancer cell proliferation, microbial growth, inflammatory response). A positive result in a phenotypic screen provides a starting point for more detailed investigation without prior assumptions about the target.

Target Deconvolution: If a desirable phenotype is observed, the next challenge is to identify the specific protein target responsible for that effect. nih.gov This can be achieved through methods such as affinity chromatography, genetic approaches (e.g., CRISPR screens), or proteomic profiling. technologynetworks.com

Hypothesis-Driven Screening: Based on the quinoline scaffold's known activities, a more targeted approach can also be pursued in parallel. tubitak.gov.trorientjchem.org This involves screening the compound against panels of specific protein families. Computational predictions can also inform this process, suggesting likely target classes. acs.org For example, many quinoline derivatives are known to be kinase inhibitors or anti-infective agents. tubitak.gov.trnih.gov

Table 3: Illustrative Target Classes for Initial Biological Screening

Target Class Rationale Example Targets
Protein Kinases A common target family for quinoline-based inhibitors. EGFR, VEGFR, Src family kinases
Reverse Transcriptases Quinoline derivatives have shown activity as HIV NNRTIs. tubitak.gov.trnih.gov HIV-1 Reverse Transcriptase
G-Protein Coupled Receptors (GPCRs) A large and diverse family of druggable targets. Dopamine receptors, Serotonin receptors
Ion Channels Modulators of ion channels have broad therapeutic applications. Sodium channels, Potassium channels
Bacterial/Fungal Enzymes The quinoline core is present in many antimicrobial agents. DNA gyrase, Topoisomerase IV

This compound as a Chemical Probe or Tool Compound in Biological Research

Should this compound demonstrate potent and selective activity against a single biological target, it could be developed into a chemical probe. rsc.org Chemical probes are invaluable reagents for dissecting the roles of specific proteins in complex biological systems. rsc.orgpromega.com

Detailed Research Findings: The development of a high-quality chemical probe is a rigorous process with strict criteria. chemicalprobes.orgunc.edu To be considered a useful probe, this compound would need to meet several key benchmarks:

Potency and Selectivity: It should exhibit high potency against its intended target (typically with an in vitro IC₅₀ or Kᵢ < 100 nM) and high selectivity (>30-fold) over other closely related proteins. promega.comsgc-unc.org

Cellular Activity: The compound must be able to enter cells and engage its target in a cellular context at a reasonable concentration (typically < 1 µM). sgc-unc.org

Mechanism of Action: The way in which the compound interacts with its target (e.g., competitive inhibitor, allosteric modulator) should be well-characterized. unc.edu

Availability of a Negative Control: A crucial component of probe-based research is the availability of a structurally similar but biologically inactive analog. sgc-unc.org This control compound is used to ensure that any observed biological effect is due to the modulation of the intended target and not some off-target or non-specific effect.

The journey from a "hit" compound to a validated chemical probe requires significant medicinal chemistry effort to optimize its properties and synthesize appropriate control compounds.

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the cellular effects of this compound, its study should be integrated with systems biology and omics technologies. numberanalytics.comfrontiersin.org Unlike traditional reductionist approaches that focus on a single target, systems biology provides a holistic view of how a compound perturbs an entire biological network. nih.govnih.govresearchgate.net

Detailed Research Findings: If this compound shows significant biological activity, omics technologies can be employed to map its global impact on cellular processes. frontiersin.org

Transcriptomics (e.g., RNA-Seq): This method measures changes in the expression levels of all genes in a cell in response to treatment with the compound. It can reveal which signaling pathways are activated or inhibited, providing clues to the compound's mechanism of action.

Proteomics: Using mass spectrometry, proteomics analyzes changes in the levels and post-translational modifications of thousands of proteins, offering a direct view of the compound's effect on the cellular machinery.

Metabolomics: This technique profiles the levels of small-molecule metabolites within a cell, providing a functional readout of the physiological state and how it is altered by the compound.

Integrating these multi-omics datasets can help build a detailed model of the compound's mechanism of action, identify biomarkers of its activity, and potentially uncover unexpected off-target effects or novel therapeutic applications. frontiersin.org

Addressing Unexplored Academic Questions and Research Gaps

The most significant research gap for this compound is the complete lack of published data regarding its synthesis, characterization, and biological function. nih.gov This presents a unique opportunity for foundational research that could open up a new area of medicinal chemistry.

Detailed Research Findings: A systematic research program is needed to address the fundamental unknowns surrounding this molecule. Key research gaps and the questions to address them include:

Chemical Synthesis and Characterization:

Gap: No optimized, scalable, or sustainable synthesis is known.

Question: What is the most efficient and environmentally friendly method to produce this compound and its analogs? charnwooddiscovery.com

Physicochemical Properties:

Gap: Basic properties like solubility, stability, and lipophilicity have not been determined.

Question: What are the fundamental physicochemical characteristics of the compound, and how do they influence its potential as a drug candidate?

Biological Activity Profile:

Gap: The biological activity is completely unknown.

Question: Does the compound exhibit any activity in broad phenotypic or target-based screens? nih.gov

Structure-Activity Relationship (SAR):

Gap: No analogs have been synthesized or tested.

Question: Which parts of the molecule are essential for any observed biological activity? Answering this requires a medicinal chemistry program to synthesize and test a library of related compounds. acs.orgresearchgate.net

Bridging these gaps through a structured, multidisciplinary research effort is essential to determine if this compound is a biologically inert molecule or a promising lead for the development of new chemical probes or therapeutic agents.

Table of Mentioned Compounds

Compound Name
This compound
2,6-dimethylquinoline
Propanoyl chloride

Q & A

Basic: How can researchers optimize the synthesis of N-(2,6-dimethylquinolin-5-yl)propanamide to improve yield and purity?

Methodological Answer:

  • Substituent Selection : Adjust the arylpiperazine group (e.g., 2-trifluoromethoxy vs. 2,3-dichlorophenyl) to influence reaction kinetics and steric effects. For example, substituting 1-(2-(trifluoromethoxy)phenyl)piperazine increased yield to 41% after dual chromatography .
  • Purification Strategy : Use sequential normal-phase chromatography (e.g., dichloromethane → ethyl acetate → methanol gradients) followed by amine-phase chromatography (hexane → ethyl acetate → methanol) to resolve impurities .
  • Solvent Optimization : Anhydrous dichloromethane with triethylamine as a base minimizes side reactions during amide coupling .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze proton environments (e.g., quinoline protons at δ 8.89 ppm and piperazine protons at δ 2.96–2.90 ppm) to verify regiochemistry and substituent effects .
  • LC/MS : Confirm molecular ion peaks (e.g., m/z 457.20 [M+H]+) and monitor purity (>98%) using reverse-phase methods .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (if applicable) .

Advanced: How can researchers investigate the bioactivity and mechanistic pathways of this compound?

Methodological Answer:

  • Enzyme/Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like serotonin receptors or kinases .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes of the quinoline and propanamide moieties .
  • Metabolic Stability Testing : Incubate with liver microsomes and analyze metabolites via HPLC-MS to assess pharmacokinetic liabilities .

Advanced: How should researchers address contradictory data in synthesis outcomes (e.g., variable yields or impurity profiles)?

Methodological Answer:

  • Root-Cause Analysis : Compare reaction conditions (e.g., solvent purity, temperature gradients) across batches. For example, trace moisture in dichloromethane may hydrolyze intermediates .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., equivalents of piperazine derivatives, reaction time) .
  • Advanced Chromatography : Employ high-resolution mass spectrometry (HRMS) or 2D NMR to identify co-eluting impurities missed in initial analyses .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the quinoline (e.g., 2,6-dimethyl vs. halogenated derivatives) and propanamide (e.g., branched alkyl chains) to assess activity trends .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., quinoline N) and hydrophobic regions .
  • In Vivo Validation : Prioritize derivatives with >50% target inhibition in vitro for efficacy studies in disease models (e.g., neuropathic pain or cancer) .

Basic: How should researchers evaluate the stability of this compound under experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40°C), light, and pH gradients (2–9) for 14 days. Monitor degradation via HPLC and identify breakdown products (e.g., quinoline oxidation) .
  • Lyophilization Testing : Assess solubility and stability in aqueous buffers (e.g., PBS) after freeze-drying and reconstitution .

Advanced: What methodologies are used to resolve spectral overlaps in NMR characterization of derivatives?

Methodological Answer:

  • 2D NMR Techniques : Utilize HSQC to correlate proton and carbon signals (e.g., distinguishing quinoline C-H from piperazine protons) .
  • Decoupling Experiments : Apply NOESY to identify spatial proximity of methyl groups (e.g., 2,6-dimethyl substituents) .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to simplify complex splitting patterns in crowded regions (δ 7.0–8.5 ppm) .

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N-(2,6-dimethylquinolin-5-yl)propanamide
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N-(2,6-dimethylquinolin-5-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.